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Compound of Interest

Compound Name: alpha-d-Threofuranose

Cat. No.: B12732185 Get Quote

An In-depth Technical Guide to alpha-d-Threofuranose: Structure, Stereochemistry, and

Applications

This technical guide provides a comprehensive overview of alpha-d-threofuranose, a four-

carbon monosaccharide. The document is intended for researchers, scientists, and

professionals in drug development, offering detailed insights into its chemical structure,

stereochemical configuration, and its significant role as a foundational component of Threose

Nucleic Acid (TNA), a synthetic genetic polymer with considerable potential in biotechnology

and medicine.

Chemical Identity and Structure
alpha-d-Threofuranose is the cyclic furanose form of the aldotetrose sugar, D-threose. The

"alpha" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is

on the opposite side of the ring from the C4 substituent in a standard Haworth projection. Its

fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers for alpha-d-Threofuranose
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Identifier Value Reference

IUPAC Name (2S,3S,4R)-oxolane-2,3,4-triol [1][2]

CAS Number 80877-72-1 [1][2]

Molecular Formula C₄H₈O₄ [1]

Molecular Weight 120.10 g/mol [1]

Canonical SMILES
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Stereochemistry

The stereochemistry of alpha-d-threofuranose is precisely defined by the (2S, 3S, 4R)

configuration of its chiral centers.[1][2] The "D" configuration is determined by the orientation of

the hydroxyl group on the highest-numbered chiral carbon (C3) in the open-chain form of

threose. The furanose ring consists of a five-membered ring including one oxygen atom.

Physicochemical and Spectroscopic Properties
The physicochemical properties of alpha-d-threofuranose influence its behavior in various

chemical and biological systems. While extensive experimental data is scarce, computational

predictions provide valuable insights.

Table 2: Computed Physicochemical Properties
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Property Value Reference

XLogP -1.61

Topological Polar Surface Area

(TPSA)
69.92 Å²

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 4

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR studies on the methyl glycoside of alpha-d-threofuranose reveal important

structural and conformational features. A study utilizing ¹³C-enriched compounds provided

precise assignments of proton and carbon chemical shifts and coupling constants.[3]

Key Findings from NMR Analysis:

Ring Conformation: The alpha-threofuranosyl ring is considered to be the most rigid among

the tetrofuranosyl isomers.[3] The anomeric effect plays a crucial role in determining the

ring's conformation, with the anomeric substituent (e.g., the -OH group) preferentially

adopting a quasi-axial orientation.[3]

Proton Assignments: In all tetrofuranosyl rings, the H4S proton (cis to the C3 hydroxyl group)

is consistently more shielded (appears at a lower chemical shift) than the H4R proton.[3]

X-ray Crystallography
Specific X-ray crystallographic data for alpha-d-threofuranose is not readily available in the

literature. However, studies on other furanose derivatives, such as methyl 1,2,3,5-tetra-O-

acetyl-β-D-galactofuranuronate, show that the five-membered furanose ring typically adopts a

non-planar "envelope" conformation, where one atom is significantly out of the plane formed by

the other four.[4] This is a common feature of furanose sugars.[5]

Experimental Protocols
Conceptual Synthesis Workflow
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The chemical synthesis of alpha-d-threofuranose is a challenging endeavor due to the

presence of multiple hydroxyl groups that require selective protection and deprotection to

achieve the correct stereochemistry.[1] A general, conceptual workflow for synthesizing a

threofuranose derivative can be outlined as follows, inspired by syntheses of related

compounds like 3-deoxy-d-threopentofuranose.[6]

Appropriate Starting Material
(e.g., D-Arabinose)

Selective Protection
(e.g., TBDPSCl for primary -OH)

Diol Protection
(e.g., Acetonide formation)

Key Stereochemical Conversion
 or Deoxygenation (if required) Primary Deprotection Functionalization

(e.g., Phosphorylation) Final Deprotection Purification
(Chromatography)

Target Threofuranose
Derivative

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of a threofuranose derivative.

Starting Material Selection: Begin with a readily available chiral precursor, such as another

monosaccharide.

Selective Protection: Employ protecting groups to mask specific hydroxyl groups, leaving the

desired reaction site available. This requires a multi-step strategy.

Key Transformation: Perform the necessary chemical modifications, which could include

stereochemical inversion or deoxygenation via radical reduction.

Deprotection and Functionalization: Sequentially remove protecting groups and introduce

new functionalities as needed.

Purification: Utilize chromatographic techniques to isolate the final, high-purity product.

NMR Analysis Protocol
To confirm the structure and stereochemistry of a synthesized threofuranose derivative, a

comprehensive NMR analysis is essential.

Sample Preparation: Dissolve a pure sample (typically 5-10 mg) in a suitable deuterated

solvent (e.g., D₂O, CD₃OD).

1D NMR Acquisition: Record standard ¹H and ¹³C{¹H} spectra to observe chemical shifts and

basic multiplicities.
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2D NMR Acquisition: Perform a suite of 2D experiments:

g-COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify

adjacent protons.

g-HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

g-HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and piecing together the molecular framework.

Data Interpretation: Analyze chemical shifts, multiplicities, and coupling constants (³JHH) to

deduce the relative stereochemistry and ring conformation, often with the aid of Karplus

equations.

Significance in Research and Development: Threose
Nucleic Acid (TNA)
The primary significance of threose in modern research lies in its role as the sugar backbone of

Threose Nucleic Acid (TNA), an artificial genetic polymer, or xeno-nucleic acid (XNA).[7] TNA is

an analogue of DNA and RNA but is built from repeating threofuranose units linked by

phosphodiester bonds.
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Caption: From Threofuranose to Advanced Biomedical Applications.

Key Properties of TNA:

High Stability: TNA is resistant to degradation by nucleases, the enzymes that rapidly break

down DNA and RNA in biological systems.[8] It also shows significantly greater stability
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against acid-mediated degradation compared to its natural counterparts.[8]

Watson-Crick Pairing: Despite its different sugar backbone, TNA can form stable, antiparallel

Watson-Crick duplexes with complementary strands of DNA, RNA, and TNA itself.[8]

Evolvability: TNA can be replicated and transcribed by engineered polymerases, allowing for

the in vitro selection (SELEX) of functional TNA molecules, such as aptamers.[9]

These properties make TNA a highly promising platform for the development of novel

diagnostics, therapeutics (e.g., aptamers and gene-silencing agents), and tools for synthetic

biology.[7][10] The unique structure of its threofuranose backbone imparts the stability and

functionality that distinguishes TNA from natural nucleic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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